molecular formula C23H21N3O3 B3482847 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide

2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide

Cat. No. B3482847
M. Wt: 387.4 g/mol
InChI Key: YAMBOUCIEFSIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the quinolinecarboxamide class of compounds and has been shown to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide involves the modulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key regulator of the Wnt/β-catenin pathway. This inhibition leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and activates the transcription of Wnt target genes.
Biochemical and Physiological Effects:
2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to promote osteoblastic differentiation and mineralization, making it a potential therapeutic agent for osteoporosis.

Advantages and Limitations for Lab Experiments

2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has several advantages for use in scientific research. It is a synthetic compound that can be synthesized in high yield and purity, making it suitable for use in a range of experiments. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biological activities, making it a versatile tool for studying cellular processes. However, there are also limitations to the use of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide in lab experiments. It has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the research of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide. One area of interest is its potential use as a therapeutic agent for cancer and osteoporosis. Additionally, the modulation of the Wnt/β-catenin signaling pathway by 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has implications for the treatment of several other diseases, including Alzheimer's disease and diabetes. Further research is needed to fully understand the potential therapeutic applications of 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide and to optimize its use in scientific research.
Conclusion:
In conclusion, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its synthesis method has been optimized to ensure high yield and purity, making it suitable for use in a range of experiments. 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-tumor activities, and to modulate the Wnt/β-catenin signaling pathway. While there are limitations to its use in lab experiments, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has several potential future directions for research, including its use as a therapeutic agent for cancer and osteoporosis.

Scientific Research Applications

2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory and anti-tumor activities, making it a promising candidate for the treatment of various diseases. Additionally, 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide has been shown to modulate the Wnt/β-catenin signaling pathway, which is involved in several cellular processes, including cell proliferation and differentiation. This makes 2-(3-isobutoxyphenyl)-N-3-isoxazolyl-4-quinolinecarboxamide a potential therapeutic agent for diseases associated with aberrant Wnt/β-catenin signaling, such as cancer and osteoporosis.

properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]-N-(1,2-oxazol-3-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-15(2)14-28-17-7-5-6-16(12-17)21-13-19(18-8-3-4-9-20(18)24-21)23(27)25-22-10-11-29-26-22/h3-13,15H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMBOUCIEFSIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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